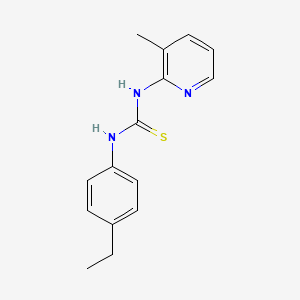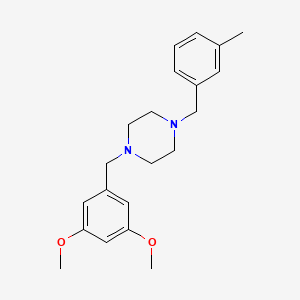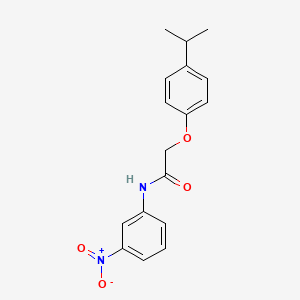
N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential as a pharmaceutical agent. It is a pyrazole derivative that has been synthesized through various methods.
Mécanisme D'action
The mechanism of action of N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been proposed that it exerts its pharmacological effects through various pathways such as inhibition of protein kinase activity, modulation of intracellular signaling pathways, and inhibition of transcription factors. It has also been reported to interact with DNA and RNA, leading to the inhibition of DNA replication and transcription.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been shown to exhibit various biochemical and physiological effects. In cancer therapy, it has been reported to induce apoptosis and cell cycle arrest in cancer cells. In anti-inflammatory research, it has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In antimicrobial research, it has been reported to exhibit potent activity against various bacterial and fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent pharmacological effects. However, it also has some limitations. It is a relatively new compound, and its pharmacological properties are not fully understood. It also requires further research to determine its toxicity and potential side effects.
Orientations Futures
There are several future directions for N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide research. One direction is to investigate its potential as a cancer therapy agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its anti-inflammatory properties and potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, further research is needed to determine its antimicrobial activity against various bacterial and fungal strains. Finally, more studies are required to determine its toxicity and potential side effects, as well as its pharmacokinetics and pharmacodynamics.
In conclusion, N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a promising chemical compound that has shown potential as a pharmaceutical agent. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its pharmacological properties and potential use in various scientific research applications.
Méthodes De Synthèse
The synthesis of N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been reported through various methods. One of the most commonly used methods involves the reaction of 4-fluorobenzylamine with 1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is then purified through column chromatography or recrystallization to obtain N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide in high yield and purity.
Applications De Recherche Scientifique
N-(4-fluorobenzyl)-1-methyl-4-nitro-1H-pyrazole-5-carboxamide has been extensively studied for its potential as a pharmaceutical agent. It has shown promising results in various scientific research applications such as cancer therapy, anti-inflammatory, and antimicrobial agent. In cancer therapy, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In anti-inflammatory research, it has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In antimicrobial research, it has been shown to exhibit potent activity against various bacterial and fungal strains.
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-4-nitropyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O3/c1-16-11(10(7-15-16)17(19)20)12(18)14-6-8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRSLIHFHVULPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)

![2-[(1H-benzimidazol-2-ylthio)methyl]-2-adamantanol](/img/structure/B5872692.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![1-(2-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5872732.png)

![3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)